2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that features a variety of functional groups, including amides, thiadiazoles, and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative with an acyl chloride to form the chlorophenoxyacetamide intermediate.
Coupling with the Thiadiazole: The chlorophenoxyacetamide is then coupled with the thiadiazole ring under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the amide groups, potentially converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-bromophenyl)methyl]acetamide
- **2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
The presence of both the chlorophenoxy and fluorophenyl groups in 2-({5-[2-(4-chlorophenoxy)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s biological activity and chemical reactivity, potentially making it more effective or selective in its applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O3S2/c20-13-3-7-15(8-4-13)28-10-16(26)23-18-24-25-19(30-18)29-11-17(27)22-9-12-1-5-14(21)6-2-12/h1-8H,9-11H2,(H,22,27)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHZEEMACRDVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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